GRK Inhibitory Activity: Class-Level Potency Claim from Patent Disclosure
Patent WO2016/210403A1 claims CAS 1286711-68-9 as a GRK inhibitor, but no specific IC50 or Ki values are publicly disclosed for this exact compound [1]. The patent exemplifies GRK2 and GRK5 inhibition as the mechanistic basis, providing a class-level inference of activity. In comparison, the structurally distinct GRK2 inhibitor CCG258208 (GRKs-IN-1) has a reported IC50 of 120 nM against GRK6, but its GRK2 potency and selectivity versus GRK1/5 are not fully reported . The absence of quantitative data for CAS 1286711-68-9 precludes a direct potency comparison.
| Evidence Dimension | GRK inhibitory potency |
|---|---|
| Target Compound Data | Not publicly disclosed (patented GRK inhibitor) |
| Comparator Or Baseline | CCG258208: 120 nM (GRK6), GRK2/5 data unavailable |
| Quantified Difference | Cannot be calculated |
| Conditions | Patent claim; comparator from biochemical kinase assay |
Why This Matters
Prospective users must request IC50 data from the vendor or synthesize and test in-house, as potency cannot be assumed from patent disclosure alone.
- [1] Larsen, S. D. et al. (2016). G protein-coupled receptor kinase inhibitors and methods for use of the same. WO2016/210403A1. View Source
